molecular formula C7H12O3 B2750820 2-[1-(Methoxymethyl)cyclopropyl]acetic acid CAS No. 1369161-15-8

2-[1-(Methoxymethyl)cyclopropyl]acetic acid

Cat. No.: B2750820
CAS No.: 1369161-15-8
M. Wt: 144.17
InChI Key: NGVYBKMHZWOAIG-UHFFFAOYSA-N
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Description

2-[1-(Methoxymethyl)cyclopropyl]acetic acid is a cyclopropane-containing carboxylic acid derivative characterized by a methoxymethyl substituent on the cyclopropane ring. Its molecular formula is C₈H₁₂O₃, and its structure includes:

  • A cyclopropane ring (three-membered carbon ring) .
  • A methoxymethyl (-CH₂-O-CH₃) group attached to one carbon of the cyclopropane.
  • A carboxylic acid (-COOH) group linked to the adjacent carbon.

Applications: The compound is listed as a discontinued product by CymitQuimica , suggesting it may have been explored as a pharmaceutical intermediate or synthetic precursor.

Properties

IUPAC Name

2-[1-(methoxymethyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-5-7(2-3-7)4-6(8)9/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVYBKMHZWOAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369161-15-8
Record name 2-[1-(methoxymethyl)cyclopropyl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Methoxymethyl)cyclopropyl]acetic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method includes the reaction of methoxymethylcyclopropane with a suitable acetic acid derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as distillation or crystallization to achieve the desired purity. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Methoxymethyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[1-(Methoxymethyl)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Methoxymethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

The methoxymethyl group distinguishes this compound from analogs with other substituents:

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
  • Structure : Mercaptomethyl (-CH₂-SH) instead of methoxymethyl.
  • Molecular Formula : C₇H₁₀O₂S.
  • Key Differences: The thiol (-SH) group enhances nucleophilicity, making it reactive in substitution reactions (e.g., in Montelukast synthesis) . Higher polarity compared to the methoxymethyl derivative, influencing solubility in organic solvents like methanol .
  • Applications : Critical intermediate in Montelukast synthesis .
2-[1-(2-Methoxy-2-oxoethyl)cyclopropyl]acetic Acid
  • Structure : Methoxy ester (-CH₂-C(=O)-O-CH₃) instead of methoxymethyl.
  • Molecular Formula : C₈H₁₂O₄.
  • Key Differences: The ester group increases hydrophobicity and reduces acidity compared to carboxylic acid derivatives . Potential use as a synthetic intermediate for further functionalization (e.g., hydrolysis to carboxylic acid) .
Montelukast Sodium
  • Structure: Complex derivative with a 7-chloroquinoline group, sulfanyl linkage, and hydroxyl substituents .
  • Key Differences: Larger molecular weight (C₃₅H₃₆ClNO₃S, MW 586.18 g/mol) and multifunctional groups enable receptor-binding activity . Solubility: Freely soluble in ethanol and methanol, insoluble in water .

Physicochemical Properties

Compound Molecular Formula Functional Groups Solubility (Inferred) Key Applications
2-[1-(Methoxymethyl)cyclopropyl]acetic acid C₈H₁₂O₃ Methoxymethyl, Carboxylic acid Likely polar aprotic solvents Discontinued intermediate
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₇H₁₀O₂S Mercaptomethyl, Carboxylic acid Methanol, ethanol Montelukast synthesis
2-[1-(Methoxycarbonyl)cyclopropyl]acetic acid C₈H₁₂O₄ Methoxy ester, Carboxylic acid Not reported Synthetic precursor
Montelukast Sodium C₃₅H₃₆ClNO₃S Quinoline, sulfanyl, hydroxyl Ethanol, methanol Asthma/allergy therapy

Biological Activity

2-[1-(Methoxymethyl)cyclopropyl]acetic acid (CAS No. 1369161-15-8) is a compound that has garnered interest in the fields of organic chemistry and medicinal research. Its unique structure features a cyclopropyl ring and a methoxymethyl group, which may influence its biological activity and interactions with various biomolecules. This article explores the biological activity, synthesis, and potential therapeutic applications of this compound, supported by relevant data and case studies.

  • Molecular Formula: C6H10O2
  • Molecular Weight: 114.15 g/mol
  • Melting Point: 42-45°C
  • pKa: 4.76 (predicted)

Synthesis

The synthesis of this compound typically involves cyclopropanation reactions followed by functional group transformations. Common methods include:

  • Cyclopropanation of Alkenes: Utilizing methoxymethylcyclopropane with acetic acid derivatives.
  • Purification Techniques: Distillation or crystallization to achieve desired purity levels.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, acting as a ligand for enzymes or receptors. This interaction may modulate various biological pathways, including:

  • Signal transduction
  • Metabolic processes
  • Gene expression regulation

Biological Activity and Applications

Research indicates that this compound may have several biological activities:

Potential Therapeutic Properties

  • Anti-inflammatory Effects: Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like asthma and allergies.
  • CNS Penetration: The compound has shown promising results in models for central nervous system (CNS) disorders, indicating potential applications in neuropharmacology.
  • Antitumor Activity: Investigations into its effects on cancer cell lines have indicated cytotoxicity against certain types of tumors.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Aggarwal et al. (2013)Investigated the biological activities of pyrazole derivatives, including this compound, noting significant interactions with biomolecules.
PMC4415909Found that compounds similar to this compound demonstrated high CNS penetration and efficacy in reducing Aβ levels in transgenic mouse models .
Patent US7271268B1Discussed related compounds as intermediates for leukotriene receptor antagonists, highlighting their role in anti-inflammatory therapies .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
1-(Mercaptomethyl)cyclopropaneacetic acidContains a mercaptomethyl groupAnti-inflammatory properties as leukotriene antagonists
Cyclopropylacetic acidLacks methoxymethyl substitutionLimited biological activity compared to derivatives

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